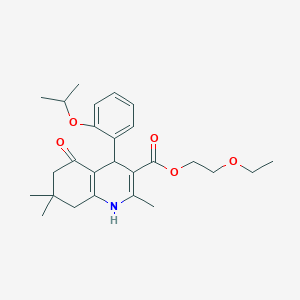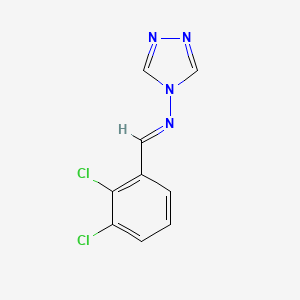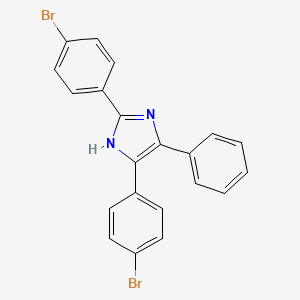![molecular formula C17H18N4O2 B3855617 N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3855617.png)
N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide
描述
- React the hydrazone intermediate with a suitable propanamide precursor under basic conditions to form the final compound.
- Reaction conditions: Basic medium, room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process. One common synthetic route starts with the preparation of the hydrazine derivative, which is then reacted with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is subsequently subjected to further reactions to introduce the propanamide moiety and other functional groups.
-
Step 1: Preparation of Hydrazine Derivative
- React 2-methylphenylhydrazine with an appropriate carboxylic acid derivative under acidic conditions to form the hydrazine derivative.
- Reaction conditions: Acidic medium, reflux temperature.
-
Step 2: Formation of Hydrazone Intermediate
- React the hydrazine derivative with pyridine-3-carbaldehyde to form the hydrazone intermediate.
- Reaction conditions: Mild heating, solvent such as ethanol.
化学反应分析
Types of Reactions
N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antibacterial and antifungal agent .
相似化合物的比较
Similar Compounds
- N-(4-Methylphenyl)-2-(propylamino)propanamide
- N-(2-Methylphenyl)-3-(1-piperidinyl)propanamide
- N-(4-{N’-[(E)-(4-methoxy-3-methylphenyl)methylidene]hydrazinecarbonyl}phenyl)-2-methylpropanamide
Uniqueness
N-(2-Methylphenyl)-3-{N’-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridinyl group enhances its binding affinity to certain biological targets, while the hydrazinecarbonyl group contributes to its reactivity in various chemical reactions.
属性
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-5-2-3-7-15(13)20-16(22)8-9-17(23)21-19-12-14-6-4-10-18-11-14/h2-7,10-12H,8-9H2,1H3,(H,20,22)(H,21,23)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYYWHLFJXTCGI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3855539.png)
![N-(4-IODO-2-METHYLPHENYL)-3-{N'-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3855549.png)
![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-1H-indole-7-carboxamide](/img/structure/B3855569.png)

![5-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B3855588.png)
![N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3855590.png)
![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
![N'-[(2Z,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)

![2,3-bis[[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy]naphthalene-1,4-dione](/img/structure/B3855621.png)

![[3-Amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B3855638.png)
